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Compound of Interest |

Compound Name: 3-Chloro-2-formylbenzoic acid

CAS No.: 169310-05-8

\ J

Strategic Utilization in Heterocyclic Scaffold
Assembly[1]

CAS Number: 169310-05-8 Molecular Formula: CsHsCIOs Molecular Weight: 184.58 g/mol
IUPAC Name: 3-Chloro-2-formylbenzoic acid Synonyms: 6-Chloro-2-carboxybenzaldehyde;
3-Chlorophthalaldehydic acid[1]

Introduction & Chemical Identity

3-Chloro-2-formylbenzoic acid is a bifunctional aromatic building block characterized by an
ortho-formyl carboxylic acid motif. This structural arrangement imparts unique reactivity, most
notably ring-chain tautomerism. In solution, the compound exists in equilibrium between its
open aldehyde-acid form and its cyclic lactol form (4-chloro-3-hydroxyphthalide).

For medicinal chemists, this tautomerism is not merely a spectroscopic curiosity but a
leverageable feature. The open form presents a reactive electrophilic aldehyde for
condensation reactions (e.g., with hydrazines or amines), while the cyclic lactol form masks the
aldehyde, influencing solubility and stability during storage.

Key Chemical Properties
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Property Value Note
) ) Hygroscopic tendency due to
Appearance Off-white to pale yellow solid )
lactol formation.
) . Decomposes upon melting;
Melting Point ~184-186 °C (Dec) )
range varies by lactol content.
- Poor solubility in non-polar
Solubility DMSO, Methanol, THF
solvents (Hexane).
Electron-withdrawing CI
Acidity (pKa) ~3.0-3.5 (COOH) increases acidity vs. benzoic

acid.

Mechanistic Insight: Ring-Chain Tautomerism

Understanding the equilibrium between the open and cyclic forms is essential for reaction
planning. In the presence of Lewis acids or dehydrating agents, the equilibrium shifts.

e Open Form (Reactive): Favored in basic aqueous media (as the carboxylate) or in the
presence of nucleophiles that trap the aldehyde.

e Cyclic Form (Stable): Favored in solid state and acidic organic solvents.

Open Form Acid / Dehvdrat Cyclic Lactol Form
(3-Chloro-2-formylbenzoic acid) N rauf’n P (4-Chloro-3-hydroxyphthalide)
Reactive Aldehyde wqg—DBase / Nucleophile Masked Electrophile

Click to download full resolution via product page

Figure 1: The dynamic equilibrium between the open aldehyde-acid and the cyclic

hydroxyphthalide.

Synthetic Routes[3][4][5]

Two primary strategies exist for synthesizing 3-Chloro-2-formylbenzoic acid. The choice
depends on scale and available precursors.
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Method A: Hydrolysis of 3-Chloro-2-
(dichloromethyl)benzoic Acid (Industrial)

This method utilizes 3-chloro-2-methylbenzoic acid (CAS 7499-08-3) as a starting material. It is
robust and scalable but requires careful handling of radical halogenation steps.

¢ Radical Chlorination: The methyl group is exhaustively chlorinated using

or sulfuryl chloride (
) under UV irradiation to form the dichloromethyl intermediate.

o Hydrolysis: The gem-dichloro group is hydrolyzed in aqueous acidic or basic media to yield
the aldehyde.

Method B: Regioselective Lithiation (Laboratory /
Precision)

For high-purity applications where isomer separation is difficult, directed ortho-lithiation is
preferred.

e Precursor: 3-Chlorobenzoic acid.[2]
» Reagent: Lithium diisopropylamide (LDA) or LiTMP (2.2 equivalents).

e Mechanism: The carboxylate directs lithiation to the ortho position. The C2 position (between
Cl and COO") is sterically crowded but electronically activated. However, lithiation often
occurs at C6 (less hindered). Note: To ensure C2 substitution, blocking groups or specific
directing groups (like amides) on the acid may be required, or starting from 2-bromo-3-
chlorobenzoic acid and performing halogen-lithium exchange.

Application: Synthesis of 5-Chlorophthalazin-1(2H)-
one

The most high-value application of CAS 169310-05-8 is its conversion into the phthalazinone
core, a scaffold ubiquitous in PARP inhibitors (e.g., analogs of Olaparib).
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Reaction Logic

The reaction with hydrazine is a double condensation.

Hydrazone Formation: Hydrazine attacks the highly reactive aldehyde (C2).

Cyclization: The distal nitrogen of the hydrazine attacks the carboxylic acid (or ester), closing
the ring.

Regiochemistry: Because the Cl is at position 3 of the benzene ring (ortho to the aldehyde),
it ends up at position 5 of the phthalazinone system.

Experimental Protocol

Obijective: Synthesis of 5-chlorophthalazin-1(2H)-one.

Reagents:

3-Chloro-2-formylbenzoic acid (1.0 eq)
Hydrazine monohydrate (64% or 98%, 1.2 eq)
Ethanol (10 volumes)

Acetic acid (catalytic, 0.1 eq)

Step-by-Step Workflow:

Dissolution: Charge a round-bottom flask with 3-Chloro-2-formylbenzoic acid and Ethanol.
Stir at room temperature. The solid may not fully dissolve initially due to lactol formation.

Addition: Add Hydrazine monohydrate dropwise over 10 minutes. A slight exotherm will be
observed.

Reflux: Heat the mixture to reflux (80 °C) for 3—-5 hours. The solution will clarify as the open
form reacts, followed by precipitation of the product.

Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. Disappearance of the starting
material peak (RT ~3.5 min) and appearance of the product (RT ~4.2 min) confirms
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conversion.

o Work-up: Cool the reaction mixture to 0-5 °C. The product, 5-chlorophthalazin-1(2H)-one,
will crystallize.

« |solation: Filter the solid. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to
remove excess hydrazine.

e Drying: Dry under vacuum at 45 °C.

Yield: Typically 85-92%.

+ N2H4 / EtOH Reflux / -H20
3-Chloro-2-formylbenzoic acid Aldehyde Attack > Intermediate Cyclization > 5-Chlorophthalazin-1(2H)-one
(CAS 169310-05-8) Hydrazone Species (PARP Inhibitor Scaffold)

Click to download full resolution via product page
Figure 2: Synthetic pathway for the formation of the phthalazinone core.

Safety & Handling (MSDS Highlights)

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation
(H335).

o Storage: Store at 2—8 °C under inert atmosphere (Argon/Nitrogen). The aldehyde group is
susceptible to oxidation to the dicarboxylic acid (3-chlorophthalic acid) upon prolonged
exposure to air.

e Incompatibility: Strong oxidizing agents, strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b068129?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB71856432.htm
https://pdfs.semanticscholar.org/4d24/c692559199c55cb6bc907f8e4941536a0f73.pdf?skipShowableCheck=true
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-2-methylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-2-methylbenzoic-acid
https://www.benchchem.com/product/b068129#3-chloro-2-formylbenzoic-acid-cas-number
https://www.benchchem.com/product/b068129#3-chloro-2-formylbenzoic-acid-cas-number
https://www.benchchem.com/product/b068129#3-chloro-2-formylbenzoic-acid-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068129?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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